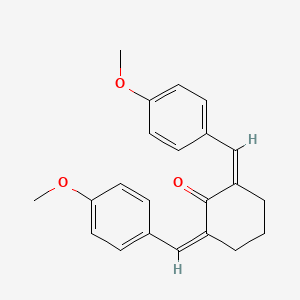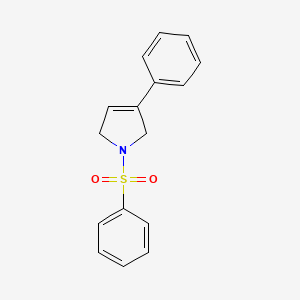
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents.
科学研究应用
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has demonstrated promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
作用机制
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the inhibition of various enzymatic pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective effects in the brain.
实验室实验的优点和局限性
One of the main advantages of using 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl in lab experiments is its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents. Additionally, this compound is readily available and relatively easy to synthesize. However, one of the main limitations of using this compound in lab experiments is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential clinical applications.
未来方向
There are several future directions for the study of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl. One of the main areas of focus is the development of new therapeutic agents that are based on the pharmacological properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more comprehensive studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which may be essential for its potential clinical applications.
Conclusion
In conclusion, 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has demonstrated significant activity against various types of cancer cells and has shown promising results in the treatment of neurological disorders. However, further studies are needed to fully elucidate the mechanism of action of this compound and its potential clinical applications.
合成方法
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the reaction of 7-bromo-1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
属性
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIBVCFKZBUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)


![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)

